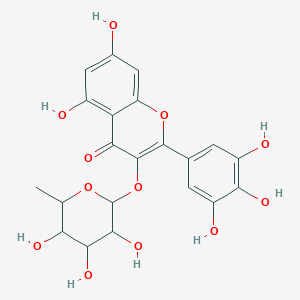

Myricetin 3-rhamnoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O12 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3 |

InChI Key |

DCYOADKBABEMIQ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |

melting_point |

194 - 197 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Myricetin 3-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin (B1677590) 3-rhamnoside, a prominent member of the flavonol glycoside family, is a naturally occurring phytochemical of significant interest to the scientific community. This document provides an in-depth technical overview of its natural sources, distribution within the plant kingdom, and its interaction with key cellular signaling pathways. The potent antioxidant and potential therapeutic properties of Myricetin 3-rhamnoside underscore its importance in the fields of pharmacology and drug development.

Myricetin, the aglycone of this compound, is a well-studied flavonoid found in a variety of fruits, vegetables, nuts, berries, and teas.[1][2][3] this compound itself is formed by the glycosylation of myricetin with rhamnose, a naturally occurring deoxy sugar. This glycosidic linkage influences the bioavailability and metabolic fate of the parent myricetin molecule.

Natural Sources and Plant Distribution

This compound is distributed across a diverse range of plant families. Berries, in particular, represent a rich source of this compound. Highbush blueberries (Vaccinium corymbosum) and lentils (Lens culinaris) have been identified as containing notable concentrations of this compound.[4]

Other documented plant sources include various species of berries, such as cranberries and black currants, where myricetin and its glycosides are abundant.[5][6] The compound has also been identified in the leaves of various plants, including Myrtus communis.[7] The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Quantitative Data of this compound in Plant Sources

The following table summarizes the quantitative data for this compound found in selected natural sources, based on available literature.

| Plant Source | Scientific Name | Plant Part | Concentration (mg/100g FW) | Reference(s) |

| Highbush Blueberry | Vaccinium corymbosum | Fruit | 1.03 (mean) | [4] |

| Lentils (whole, raw) | Lens culinaris | Seed | 0.57 (mean) | [4] |

| Blueberry | Vaccinium spp. | Fruit | Detected | [8] |

| Blackberry | Rubus spp. | Fruit | Detected | [8] |

| Strawberry | Fragaria × ananassa | Fruit | Detected | [8] |

| Myrtus communis | Myrtus communis | Leaves | Detected | [6] |

| Terminalia brownii | Terminalia brownii | Leaves | Detected | [9] |

FW: Fresh Weight

Experimental Protocols

Accurate quantification of this compound in plant matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation: Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from the plant matrix while minimizing degradation.

Materials:

-

Fresh or freeze-dried plant material

-

Methanol (B129727) or Ethanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Mortar and pestle or a blender

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm or 0.45 µm)

Protocol:

-

Homogenization: Weigh a known amount of the plant material (e.g., 1-5 g) and homogenize it using a mortar and pestle or a blender with a suitable solvent system. A common solvent system is 80% aqueous methanol or ethanol.

-

Extraction: Transfer the homogenate to a flask and perform extraction. This can be done through various methods:

-

Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.

-

Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus.

-

-

Filtration and Centrifugation: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid debris. For finer clarification, centrifuge the filtrate at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or UPLC-MS/MS analysis.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute all compounds of interest.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 25 - 35 °C.

-

Detection Wavelength: Myricetin and its glycosides show strong absorbance at approximately 350-370 nm.

-

Injection Volume: 10 - 20 µL.

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared plant extract.

-

Calculation: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve higher sensitivity and selectivity in the quantification of this compound, especially in complex matrices.

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

-

Similar to HPLC, but with a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for faster analysis and better resolution. The flow rate will be lower (e.g., 0.2 - 0.5 mL/min).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for flavonoids.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound are monitored.

-

Precursor Ion [M-H]⁻: m/z 463

-

Product Ions: Fragmentation of the precursor ion will yield characteristic product ions, such as the aglycone fragment (myricetin) at m/z 317.

-

-

Optimization: The cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity for the selected MRM transitions.

Quantification:

-

Quantification is performed using a calibration curve constructed with a pure standard of this compound, similar to the HPLC method. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

Biological Interactions and Signaling Pathways

Myricetin and its glycosides, including this compound, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The primary mechanisms of action are often attributed to the antioxidant properties of the myricetin backbone and its ability to interact with various protein kinases.

One of the critical pathways influenced by myricetin is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer and other diseases. Myricetin has been demonstrated to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[10][11]

Below is a diagram illustrating the inhibitory effect of Myricetin on the PI3K/Akt/mTOR signaling pathway.

Caption: Myricetin's inhibition of the PI3K/Akt/mTOR pathway.

This compound, upon hydrolysis to its aglycone myricetin, can exert its biological effects through the modulation of other critical signaling cascades as well, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Myricetin has been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38, which are involved in cellular responses to a wide range of stimuli.[12][13][14]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of inflammation. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[1][15][16][17]

The ability of this compound to influence these fundamental cellular pathways highlights its potential as a lead compound for the development of novel therapeutic agents for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Conclusion

This compound is a widely distributed flavonoid glycoside with significant potential for applications in human health. This technical guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its interactions with key cellular signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its clinical applications.

References

- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myricetin - Wikipedia [en.wikipedia.org]

- 4. Showing all foods in which the polyphenol Myricetin 3-O-rhamnoside is found - Phenol-Explorer [phenol-explorer.eu]

- 5. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]

- 6. Chemical Compounds of Berry-Derived Polyphenols and Their Effects on Gut Microbiota, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Survey of antioxidant capacity and phenolic composition of blueberry, blackberry, and strawberry in Nanjing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Myricetin 3-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, with a focus on its anticancer, antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The information is presented to support further research and drug development endeavors.

Anticancer Activity

Myricetin 3-rhamnoside has demonstrated notable antiproliferative effects in various cancer cell lines, particularly in hormone-independent breast cancer. Its mechanisms of action include the induction of cell cycle arrest and the inhibition of key enzymes involved in cancer progression.

Quantitative Data on Anticancer Activity

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | SRB Assay | 88.64 ± 7.14 | [1][2][3] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | 56.26 ± 8.50 | [1][2][3] |

Experimental Protocols

1.2.1. Cell Viability Assays (MTT and SRB)

The antiproliferative activity of this compound was assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays.

-

Cell Culture: MDA-MB-231 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Assay: After treatment, the medium was replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

-

SRB Assay: Cells were fixed with 10% trichloroacetic acid (TCA), stained with 0.4% SRB solution, and washed with 1% acetic acid. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm.

-

Data Analysis: The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of hyaluronidase (B3051955) (HYAL) and ornithine decarboxylase (ODC), enzymes that are often overexpressed in cancer and contribute to tumor growth and metastasis.[1][2][3]

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and inhibiting enzymes involved in oxidative stress.

Quantitative Data on Antioxidant Activity

| Assay Type | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | 1.4 µg/mL | [4] |

| Xanthine (B1682287) Oxidase Inhibition | % Inhibition (at 100 µg/mL) | 59% | [4] |

| Lipid Peroxidation Inhibition | IC50 | 220 µg/mL | [4] |

Experimental Protocols

2.2.1. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Procedure: A solution of DPPH in methanol (B129727) is mixed with various concentrations of this compound. The mixture is incubated in the dark at room temperature. The decrease in absorbance at 517 nm is measured, which corresponds to the reduction of DPPH.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

2.2.2. Xanthine Oxidase Inhibition Assay

-

Principle: This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that generates superoxide (B77818) radicals.

-

Procedure: The reaction mixture contains phosphate (B84403) buffer, xanthine (substrate), and xanthine oxidase. The formation of uric acid is monitored spectrophotometrically at 295 nm. The assay is performed with and without this compound to determine the percentage of inhibition.

Gene Expression Modulation in Oxidative Stress

This compound has been shown to modulate the expression of genes involved in the cellular defense system against oxidative stress.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of myricetin and its glycosides is well-documented, involving the downregulation of pro-inflammatory mediators.[5][6] While specific quantitative data for this compound is less abundant in the initial search, the general mechanisms attributed to myricetin are relevant. Myricetin has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, and inhibit the expression of iNOS and COX-2.[5][6] This is often mediated through the inhibition of the NF-κB signaling pathway.[6]

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, highlighting its therapeutic potential for various conditions, including diabetes.

Quantitative Data on Enzyme Inhibition

| Enzyme | IC50 Value (µg/mL) | Standard (IC50 µg/mL) | Reference |

| α-Amylase | 65.17 ± 0.43 | Acarbose (32.25 ± 0.36) | [7] |

| α-Glucosidase | 69.02 ± 0.65 | Acarbose (87.70 ± 0.68) | [7] |

| Hyaluronidase (Cell-free) | 11.92 ± 2.89 µM | - | [1][2][3] |

| Ornithine Decarboxylase (Cell-free) | 15.22 ± 2.61 µM | - | [1][2][3] |

| Hyaluronidase (Cell-based) | 21.46 ± 4.03 µM | - | [1][2][3] |

Experimental Protocols

4.2.1. α-Glucosidase and α-Amylase Inhibition Assays

-

Principle: These assays measure the inhibition of carbohydrate-hydrolyzing enzymes, which is relevant for managing postprandial hyperglycemia.

-

α-Glucosidase Assay: The enzyme activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside at 405 nm. The assay is performed with and without the inhibitor.

-

α-Amylase Assay: The enzyme activity is assessed by measuring the amount of maltose (B56501) produced from starch. The reducing sugar (maltose) is quantified using the dinitrosalicylic acid (DNS) reagent, with absorbance measured at 540 nm.

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities. Its demonstrated anticancer, antioxidant, and enzyme-inhibitory effects warrant further investigation for its potential development as a therapeutic agent. The detailed data and protocols presented in this guide are intended to facilitate future research in this area. Further studies should focus on in vivo efficacy, bioavailability, and detailed elucidation of the molecular mechanisms underlying its various biological activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase | Semantic Scholar [semanticscholar.org]

- 4. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Myricetin 3-rhamnoside: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Myricetin (B1677590) 3-rhamnoside. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on its biological effects and the underlying molecular mechanisms. The guide includes structured data presentation, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Chemical Structure and Identification

Myricetin 3-rhamnoside, also known as myricitrin, is a flavonoid glycoside consisting of the flavonol myricetin linked to a rhamnose sugar moiety.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

| SMILES String | C[C@H]1--INVALID-LINK--OC2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=CC(=C(C(=C4)O)O)O)O)O">C@@HO |

| InChI Key | DCYOADKBABEMIQ-OWMUPTOHSA-N |

| Molecular Formula | C₂₁H₂₀O₁₂[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and formulation development.

| Property | Value | Source |

| Molecular Weight | 464.38 g/mol | [1][2] |

| Melting Point | 194-197 °C | [2][3] |

| Solubility | Practically insoluble in water; Slightly soluble in ethanol. | [4] |

| logP | 0.6 | [3] |

| pKa (Strongest Acidic) | 6.43 | [3] |

Pharmacological Properties and Biological Activities

This compound has demonstrated a range of biological activities, with significant potential for therapeutic applications. The following table summarizes its key pharmacological effects with available quantitative data.

| Biological Activity | Assay/Model | Results |

| Anticancer | MTT assay on MDA-MB-231 cells | IC₅₀: 56.26 ± 8.50 µM[5][6] |

| SRB assay on MDA-MB-231 cells | IC₅₀: 88.64 ± 7.14 µM[5][6] | |

| Hyaluronidase Inhibition (cell-free) | IC₅₀: 11.92 ± 2.89 µM[6] | |

| Ornithine Decarboxylase Inhibition (cell-free) | IC₅₀: 15.22 ± 2.61 µM[6] | |

| Antioxidant | DPPH radical scavenging | Potent activity reported |

| Lipid Peroxidation Inhibition | IC₅₀: 220 µg/ml | |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Reported to suppress NF-κB and STAT1 activation |

| Antifungal | Against C. albicans and C. tropicalis | MIC: 93.8 µg/mL |

Signaling Pathways Modulated by Myricetin (Aglycone)

While research on the specific signaling pathways of this compound is ongoing, extensive studies on its aglycone, myricetin, have elucidated its interaction with several key cellular signaling cascades. It is hypothesized that this compound may exert its effects, at least in part, through the action of its aglycone following in vivo hydrolysis. The following diagrams illustrate the key signaling pathways modulated by myricetin.

References

The Discovery and First Isolation of Myricetin 3-Rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside also known as myricitrin (B1677591), has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the seminal work leading to its discovery and first isolation, alongside a detailed examination of modern experimental protocols for its extraction and characterization. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Historical Context: The Pioneering Work of A.G. Perkin

Myricetin 3-rhamnoside was first described by the British chemist Arthur George Perkin in the early 20th century. His work on the chemical constituents of natural dyes laid the foundation for the identification of numerous flavonoids. The initial discovery was a part of a broader investigation into myricetin, a flavonoid aglycone.

Initial Discovery and Source:

-

Year of Discovery: 1911[1]

-

Discoverer: Arthur George Perkin[1]

-

Original Source: The bark of Myrica nagi Thunb., a plant belonging to the Myricaceae family.[1]

-

Initial Naming: The glycoside was named "myricitrin".[1]

Experimental Protocols

This section details both the historical method used by Perkin for the first isolation and a representative modern protocol, highlighting the evolution of extraction and purification techniques.

First Isolation Protocol by A.G. Perkin (1911)

Perkin's method, while rudimentary by today's standards, was effective in isolating myricitrin. The protocol, as described in his publications, can be summarized as follows:

-

Initial Extraction: An extract of Myrica nagi bark was treated with hot water to remove water-soluble components.

-

Alcoholic Digestion: The remaining residue was digested with boiling alcohol.

-

Crystallization: The alcoholic solution was evaporated until crystals of myricitrin separated out.

-

Purification: The crude crystals were washed with dilute alcohol. A further purification step involved the creation of an acetyl derivative of myricitrin, which was then purified and subsequently decomposed with acid to yield the pure glycoside.

Modern Isolation Protocol: Example from Daebong Persimmon Peel (Diospyros kaki L. cv. Hachiya)

Modern isolation techniques offer higher yield and purity and are exemplified by the following protocol for isolating myricitrin from persimmon peels[2]:

-

Extraction: Dried persimmon peel powder is extracted with 80% ethanol (B145695) under reflux for 12 hours. The ethanol is then removed by rotary evaporation.[2]

-

Solvent Fractionation: The concentrated extract is successively partitioned with n-hexane, ethyl acetate (B1210297), and n-butanol.[2]

-

Chromatographic Purification:

-

The ethyl acetate fraction, showing the highest antioxidant activity, is subjected to silica (B1680970) gel column chromatography.

-

Fractions are further purified using octadecylsilane (B103800) (ODS) column chromatography.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).[2]

-

-

Identification and Characterization: The structure of the isolated compound is confirmed using Liquid Chromatography/Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Data Presentation

Quantitative Data from Modern Isolation (from Daebong Persimmon Peel)

| Parameter | Value | Reference |

| Extraction Yield | ||

| Initial 80% Ethanol Extract | 17.5 g / 100 g powder | [2] |

| Fractionation Yields | ||

| n-hexane fraction | 365 mg | [2] |

| Ethyl acetate fraction | 1.45 g | [2] |

| n-butanol fraction | 3.24 g | [2] |

| Aqueous fraction | 12.16 g | [2] |

Spectroscopic Data for this compound Identification

| Spectroscopic Technique | Key Data Points | Reference |

| UV/Vis Spectroscopy | Absorption peaks at 257 and 360 nm | [3] |

| Mass Spectrometry (LC/MS) | Molecular ion [M+H]⁺ at m/z 465, fragment at m/z 317 (aglycone) | [2][3] |

| ¹H NMR (in MeOD-d₄) | δ 5.30 (1H, d, H-1″ of rhamnose), aromatic protons of myricetin | [2] |

| ¹³C NMR (in MeOD-d₄) | 21 carbon signals corresponding to myricetin and rhamnose moieties | [2] |

Mandatory Visualization

Experimental Workflow for Modern Isolation of this compound

Caption: Modern isolation workflow for this compound.

Hydrolysis of this compound

The glycosidic bond in myricitrin can be cleaved through acid hydrolysis to yield the aglycone myricetin and the sugar rhamnose. This reaction was crucial for Perkin in confirming the structure of the glycoside.

Caption: Acid hydrolysis of this compound.

Conclusion

The discovery and initial isolation of this compound by A.G. Perkin represent a significant milestone in the field of phytochemistry. While the fundamental principles of extraction and purification remain, modern techniques have vastly improved the efficiency and precision of this process. The detailed protocols and data presented in this guide offer valuable insights for researchers and professionals involved in the study and development of natural products, providing a solid foundation for future investigations into the bioactivities and potential applications of this important flavonoid glycoside.

References

- 1. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway [mdpi.com]

Synonyms for Myricetin 3-rhamnoside in scientific literature (e.g., Myricitrin)

An In-depth Analysis of Myricitrin and its Synonymous Derivatives in Scientific Research and Drug Development

Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, is a subject of extensive research due to its wide array of pharmacological activities. Predominantly known in scientific literature as Myricitrin, this compound and its related forms are distinguished by a myricetin backbone attached to a rhamnose sugar moiety. This guide provides a detailed overview of its nomenclature, physicochemical properties, biological activities, and the signaling pathways it modulates, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

Myricetin 3-rhamnoside is identified by several synonyms in scientific literature, which can vary based on the specific glycosidic linkage and historical naming conventions. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Synonym | CAS Number | PubChem CID |

| Myricitrin | 17912-87-7 | 5281673 |

| Myricetin 3-O-rhamnoside | 17912-87-7 | 5281673 |

| Myricitroside | 17912-87-7 | 5281673 |

| Myricetrin | 17912-87-7 | 5281673 |

| Myricetol 3-rhamnoside | 17912-87-7 | 5281673 |

| 3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside | 17912-87-7 | 5281673 |

| Myricetin 3-O-alpha-L-rhamnopyranoside | 17912-87-7 | 5281673 |

Physicochemical and Spectral Data

The structural elucidation and characterization of this compound are fundamental for its identification and quantification. The following tables summarize its key physicochemical properties and spectral data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₂ | [1][2][3] |

| Molecular Weight | 464.38 g/mol | [1][2][3] |

| Melting Point | 194-197 °C | [4] |

| Appearance | Crystalline solid | [5] |

Spectral Data

| Technique | Wavelengths / Shifts | Source |

| UV-Vis Spectroscopy | λmax at 257 nm and 360 nm | [6][7] |

| Mass Spectrometry (ESI-MS) | m/z 465 [M+H]⁺, 319 [M-146+H]⁺ | [6][7] |

| ¹H-NMR (400 MHz, Methanol-d₄) | δ 6.91 (2H, s, H-2', H-6'), 6.32 (1H, d, J=1.8 Hz, H-8), 6.16 (1H, d, J=1.8 Hz, H-6), 5.30 (1H, d, H-1''), 4.21 (1H, dd, H-2''), 3.76-3.78 (1H, dd, H-3''), 3.31-3.34 (1H, m, H-4''), 3.48-3.54 (1H, m, H-5''), 0.94-0.96 (3H, m, H-6'') | [6] |

| ¹³C-NMR (100 MHz, Methanol-d₄) | δ 179.6 (C-4), 165.8 (C-7), 163.1 (C-5), 159.4 (C-9), 158.4 (C-2), 146.8 (C-3', C-5'), 137.8 (C-4'), 136.3 (C-3), 121.9 (C-1'), 109.5 (C-2', C-6'), 105.8 (C-10), 103.6 (C-1''), 99.8 (C-6), 94.7 (C-8), 73.3 (C-4''), 72.1 (C-3''), 72.0 (C-2''), 71.8 (C-5''), 17.6 (C-6'') | [7] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects. The following tables summarize key quantitative data from various in vitro studies.

Enzyme Inhibitory Activity

| Target Enzyme | IC₅₀ Value | Assay | Source | |---|---|---| | α-amylase | 65.17 ± 0.43 µg/mL | In vitro enzyme assay |[8] | | α-glucosidase | 69.02 ± 0.65 µg/mL | In vitro enzyme assay |[8] | | Hyaluronidase (HYAL) | 11.92 ± 2.89 µM (cell-free) | In vitro enzyme assay |[9] | | Ornithine decarboxylase (ODC) | 15.22 ± 2.61 µM (cell-free) | In vitro enzyme assay |[9] | | Neutrophil elastase | 7 µM | In vitro enzyme assay |[10] | | Thrombin | 28 µM | In vitro enzyme assay |[10] |

Cytotoxicity and Antiproliferative Activity

| Cell Line | Activity | IC₅₀ Value | Assay | Source |

| MDA-MB-231 (Breast Cancer) | Growth retardation | 88.64 ± 7.14 µM | SRB assay | [9] |

| MDA-MB-231 (Breast Cancer) | Growth retardation | 56.26 ± 8.50 µM | MTT assay | [9] |

| Caco-2 (Colon Cancer) | Growth inhibition | 88.4 ± 3.4 µM | Not specified | [11] |

| HT-29 (Colon Cancer) | Growth inhibition | 47.6 ± 2.3 µM | Not specified | [11] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Reduced cell growth | 114.75 µM (after 72h) | Not specified | [11] |

Antioxidant Activity

| Assay | IC₅₀ Value | Source |

| DPPH Radical Scavenging | ~5.8 µg/mL | [12] |

| ABTS Radical Scavenging | ~1.98 µg/mL | [12] |

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is critical for the development of targeted therapies.

PI3K/Akt Signaling Pathway

Myricitrin has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and protection against oxidative stress.[1] In some cancer models, its aglycone, myricetin, has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy in cancer cells.[13][14]

MAPK Signaling Pathway

Myricetin, the aglycone of myricitrin, regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can inhibit the activation of p38 MAPK and JNK, which are involved in apoptosis, while the effect on ERK can be context-dependent.[2][15] This modulation contributes to its cytoprotective and anti-inflammatory effects.

NF-κB Signaling Pathway

Myricetin has been shown to prevent the activation of NF-κB, a key transcription factor involved in the inflammatory response.[16] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

Experimental Protocols

Isolation and Purification of Myricitrin from Plant Material

This protocol provides a general workflow for the isolation and purification of Myricitrin from a plant source, such as persimmon peel.[6][17]

Methodology:

-

Extraction: The dried and powdered plant material is extracted with ethanol. The solvent is then evaporated to yield a crude extract.

-

Solvent Fractionation: The crude extract is successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with flavonoids like myricitrin.[6][17]

-

Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform/methanol) to further separate the components.

-

Octadecylsilane (ODS) Column Chromatography: Fractions showing high antioxidant activity are further purified using ODS column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to isolate pure Myricitrin.

Quantification of this compound by HPLC

This protocol outlines a standard method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (solvent B) and water with 1% formic acid (solvent A). A typical gradient could be: 7-35% B over 26 minutes, then 35-7% B over 6 minutes, followed by 7% B for 3 minutes.[18]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Myricitrin in methanol (B129727). From this, create a series of standard solutions of known concentrations.

-

Sample Preparation: Extract the plant material using a suitable solvent (e.g., methanol or ethanol). The extract should be filtered through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to Myricitrin.

-

Quantification: Calculate the concentration of Myricitrin in the samples using the regression equation from the calibration curve.

Conclusion

This compound, or Myricitrin, is a flavonoid of significant interest with a well-documented profile of biological activities. Its potential therapeutic applications are underscored by its ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation. This guide provides a foundational resource for researchers, consolidating the essential technical information required for the effective study and development of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action in various disease models and to optimize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound this compound (FDB012726) - FooDB [foodb.ca]

- 5. Myricitrin | C21H20O12 | CID 5281673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel [pnfs.or.kr]

- 18. scielo.br [scielo.br]

Myricetin 3-Rhamnoside: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Found in a variety of plants, this compound is a derivative of myricetin, a well-studied flavonol known for its potent antioxidant, anti-inflammatory, and anticancer properties. The addition of a rhamnose sugar moiety to the myricetin backbone can influence its bioavailability, solubility, and specific molecular interactions, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the in vitro mechanism of action of myricetin 3-rhamnoside, focusing on its core molecular interactions and effects on key cellular signaling pathways. The information presented herein is intended to support further research and development of this promising natural compound.

Core Mechanisms of Action

The in vitro biological activities of this compound are multifaceted, primarily encompassing enzyme inhibition, antioxidant effects, and modulation of inflammatory and cell signaling pathways.

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against a range of enzymes implicated in various pathological conditions. This targeted inhibition is a key aspect of its mechanism of action.

| Target Enzyme | IC50 (µM) | Cell Line/System | Reference |

| α-Amylase | 147.2 ± 0.97 | Not specified | [1] |

| α-Glucosidase | 155.9 ± 1.47 | Not specified | [1] |

| Hyaluronidase (HYAL) | 11.92 ± 2.89 | Cell-free assay | [2] |

| 21.46 ± 4.03 | Cell-based assay | [2] | |

| Ornithine Decarboxylase (ODC) | 15.22 ± 2.61 | Cell-free assay | [2] |

| Xanthine Oxidase | 59% inhibition at 100 µg/ml | Not specified |

Experimental Protocol: α-Glucosidase Inhibition Assay

A typical α-glucosidase inhibition assay involves the following steps:

-

Preparation of Solutions:

-

α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations. Acarbose (B1664774) is often used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, the enzyme solution is pre-incubated with different concentrations of this compound or acarbose for a specific period (e.g., 10 minutes at 37°C).

-

The reaction is initiated by adding the pNPG substrate to each well.

-

The plate is incubated for a further period (e.g., 20 minutes at 37°C).

-

The reaction is stopped by adding a stop solution (e.g., 0.1 M Na2CO3).

-

-

Data Analysis:

-

The absorbance of the liberated p-nitrophenol is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

| Assay | Activity | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | IC50: 1.4 µg/ml |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free-radical scavenging ability of a compound.

-

Preparation of Solutions:

-

A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol, to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

This compound is dissolved in the same solvent and serially diluted. Ascorbic acid or Trolox is typically used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

-

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. While much of the detailed mechanistic work has been performed on its aglycone, myricetin, the glycoside is expected to exhibit similar, albeit potentially modulated, activities.

| Mediator | Effect | Cell Line | Inducer | Reference |

| Nitric Oxide (NO) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |

| Prostaglandin E2 (PGE2) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |

| Interleukin-6 (IL-6) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |

| Interleukin-1β (IL-1β) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium.

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium, and the cells are incubated for a further 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

-

Data Analysis:

-

The absorbance of the resulting azo dye is measured at approximately 540 nm.

-

The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control group.

-

Modulation of Cellular Signaling Pathways

This compound is believed to exert its biological effects by modulating key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival. While direct evidence for the rhamnoside is still emerging, the extensive research on its aglycone, myricetin, provides a strong basis for its likely mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Myricetin has been shown to inhibit this pathway, and it is highly probable that this compound acts similarly.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

-

Cell Treatment and Lysis: Cells (e.g., RAW 264.7) are treated with this compound and/or LPS as described for the NO assay. After treatment, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein levels.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Myricetin has been shown to modulate this pathway, suggesting a similar role for its rhamnoside derivative.

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Myricetin has been demonstrated to inhibit this pathway in cancer cells, suggesting that this compound may have antiproliferative effects through this mechanism.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Antiproliferative Activity

This compound has been shown to inhibit the proliferation of cancer cells in vitro.

| Cell Line | Assay | IC50 (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | SRB (Sulforhodamine B) | 88.64 ± 7.14 | [2] |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 56.26 ± 8.50 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Conclusion

This compound demonstrates a compelling profile of in vitro bioactivity, characterized by its ability to inhibit key enzymes, scavenge free radicals, and modulate critical cellular signaling pathways involved in inflammation and cell proliferation. While much of the detailed mechanistic understanding is extrapolated from studies on its aglycone, myricetin, the available data for the rhamnoside form strongly supports its potential as a therapeutic agent. This technical guide provides a foundational understanding of its mechanisms of action and detailed experimental protocols to facilitate further investigation into its therapeutic promise. Future research should focus on elucidating the specific effects of the rhamnose moiety on the compound's activity and exploring its efficacy in more complex in vitro and in vivo models.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Myricetin 3-Rhamnoside: A Technical Review

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current state of research on Myricetin 3-rhamnoside, with a focus on its antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. We present a comprehensive summary of the quantitative data from preclinical studies, detail the experimental protocols for key assays, and provide visual representations of the underlying molecular mechanisms and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic potential of this promising compound.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in various plants, are renowned for their beneficial health effects.[1] Among them, this compound (also known as myricitrin) has emerged as a compound of particular interest.[2] Structurally, it consists of the flavonol myricetin O-glycosidically linked to a rhamnose sugar moiety at the C3 position.[3] This glycosylation can influence its bioavailability and metabolic fate.[4] Extensive preclinical research has demonstrated a wide spectrum of biological activities, positioning this compound as a promising candidate for the development of novel therapeutic agents.[2][5] This guide will delve into the core pharmacological potentials of this compound, providing a detailed overview of the scientific evidence to date.

Quantitative Data on Pharmacological Activities

The therapeutic potential of this compound is underscored by a growing body of quantitative data from in vitro and in vivo studies. This section summarizes the key findings in a tabular format for ease of comparison.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | IC50 Value (µM) | Key Findings | Reference(s) |

| MDA-MB-231 (Breast Cancer) | MTT | 56.26 ± 8.50 | Significantly retarded cell growth. | [6] |

| MDA-MB-231 (Breast Cancer) | SRB | 88.64 ± 7.14 | Inhibited cell proliferation. | [6] |

| MCF-7 (Breast Cancer) | Not Specified | >200 | Poor activity when used alone. | [2] |

| A549 (Lung Cancer) | Not Specified | Not Specified | Inhibited cell proliferation and induced apoptosis. | [5] |

| K562 (Erythroleukemic) | Not Specified | Not Specified | Demonstrated strong anticancer role. | [5] |

Table 2: Antidiabetic Activity of this compound

| Enzyme/Target | Assay Type | IC50 Value (µg/mL) | IC50 Value (µM) | Key Findings | Reference(s) |

| α-Amylase | Enzyme Inhibition | 65.17 ± 0.43 | ~140.4 | Potent inhibition compared to acarbose (B1664774) (IC50 = 32.25 ± 0.36 µg/mL). | [7] |

| α-Glucosidase | Enzyme Inhibition | 69.02 ± 0.65 | ~148.6 | More active than the standard acarbose (IC50 = 87.70 ± 0.68 µg/mL). | [7] |

| α-Glucosidase | Enzyme Inhibition | Not Specified | 1.32 (for a galloyl derivative) | A derivative showed excellent inhibitory effects, hundredfold higher than acarbose. | [8][9] |

Table 3: Antioxidant and Anti-inflammatory Activities of this compound

| Activity | Assay Type | IC50 Value | Key Findings | Reference(s) |

| Radical Scavenging | DPPH | 1.4 µg/mL (~3.0 µM) | Very potent radical scavenger. | [10] |

| Lipid Peroxidation | Inhibition Assay | 220 µg/mL (~473.8 µM) | Inhibited lipid peroxidation. | [10] |

| Xanthine Oxidase | Inhibition Assay | 59% inhibition at 100 µg/mL | Potent inhibitory effect. | [10] |

| Anti-inflammatory | Carrageenan Edema | ED50 15 µg/kg (for a glucuronide derivative) | Marked and dose-dependent anti-inflammatory effect in an acute model. | [11] |

| COX-1 Inhibition | Intact Cell System | IC50 = 0.5 µM (for a glucuronide derivative) | Potent inhibition of COX-1. | [11] |

| COX-2 Inhibition | Isolated Enzyme | IC50 = 8 µM (for a glucuronide derivative) | Moderate inhibition of COX-2. | [11] |

| 5-LOX Inhibition | RBL-1 and PMNL Test | IC50 = 0.1 µM and 2.2 µM (for a glucuronide derivative) | Potent inhibition of 5-lipoxygenase. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the pharmacological properties of this compound.

Anticancer Activity Assays

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[12]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0-200 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antidiabetic Activity Assays

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[15]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, pre-incubate various concentrations of this compound with porcine pancreatic α-amylase (e.g., 50 units/mL) in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.8 with 7 mM NaCl and 1 mM CaCl₂) for 30 minutes at room temperature.[15]

-

Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-maltopentaoside (PNPG5).[15]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., 1 M Na₂CO₃).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

This assay evaluates the inhibitory effect of a compound on α-glucosidase, another key enzyme in carbohydrate digestion.[2]

Protocol:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate different concentrations of this compound with α-glucosidase from Saccharomyces cerevisiae (e.g., 2 mU) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5) at 37°C for 15 minutes.[2]

-

Substrate Addition: Start the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the plate at 37°C for an additional 15 minutes.[2]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M Na₂CO₃).[2]

-

Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 400-405 nm.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value. Acarbose is typically used as a positive control.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

-

Reaction Setup: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M).[16]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at a wavelength of approximately 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a key technique to investigate the effect of this compound on the phosphorylation and expression levels of proteins in signaling pathways like PI3K/Akt/mTOR and NF-κB.[6][17]

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.[18]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB p65) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

Anticancer Mechanisms

This compound has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting multiple pathways. One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[11]

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are partly mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory cytokines and enzymes.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the pharmacological potential of this compound.

Caption: General experimental workflow for this compound research.

In Vivo Studies and Safety Profile

While the majority of research on this compound has been conducted in vitro, some in vivo studies have provided promising results. For instance, a derivative of myricetin showed significant anti-inflammatory effects in a rat model of carrageenan-induced edema.[11] In a study on Wistar rats, myricitrin (B1677591) demonstrated diuretic, natriuretic, and kaliuretic effects.[20][21] However, it also led to a reduction in urinary chloride excretion, a factor to be considered in future therapeutic applications.[20][21]

The safety profile of this compound is an important consideration. In a bacterial reverse mutation assay (Ames test), myricitrin tested negative for mutagenic potential, whereas its aglycone, myricetin, was positive for frameshift mutations under metabolic activation.[4] In vivo micronucleus/Comet assays in mice did not show evidence of genotoxicity for myricitrin, supporting its potential for safe use.[4]

The bioavailability of myricetin, the aglycone, has been reported to be low when administered orally in rats, which is a common challenge for flavonoids. Further research into the pharmacokinetics and bioavailability of this compound is crucial for its development as a therapeutic agent.

Conclusion and Future Directions

This compound has demonstrated significant pharmacological potential across a range of preclinical models. Its multifaceted mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, make it a compelling candidate for further investigation. The quantitative data presented in this guide highlight its potent anticancer, antidiabetic, antioxidant, and anti-inflammatory activities.

Future research should focus on several key areas. Firstly, more extensive in vivo studies are needed to validate the in vitro findings and to establish the efficacy and safety of this compound in relevant disease models. Secondly, addressing the challenges of its bioavailability through formulation strategies or the development of synthetic analogs could enhance its therapeutic potential. Finally, while some clinical trial data exists for myricetin, dedicated clinical trials on this compound are necessary to translate the promising preclinical findings into clinical applications for human health.[5]

References

- 1. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids [mdpi.com]

- 2. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB012726) - FooDB [foodb.ca]

- 4. Genotoxicity evaluation of the flavonoid, myricitrin, and its aglycone, myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Two Myricetin-Derived Flavonols from Morella rubra Leaves as Potent α-Glucosidase Inhibitors and Structure-Activity Relationship Study by Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of myricetin-3-O-α-rhamnoside (myricitrin) treatment on urinary parameters of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Myricetin 3-Rhamnoside: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potent antioxidant and free radical scavenging properties. As the 3-O-rhamnoside of myricetin, this compound is found in various medicinal plants and dietary sources. Its structural features, particularly the polyhydroxylated phenyl rings, contribute to its capacity to neutralize reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress implicated in numerous pathological conditions. This technical guide provides an in-depth overview of the antioxidant and free radical scavenging activity of myricetin 3-rhamnoside, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Antioxidant and Free Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an antioxidant, with lower values indicating greater activity.

| Assay Type | Radical/Oxidant | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 1.4[1] | 3.02 | Hayder et al., 2008[1] |

| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) | 220[1] | 473.7 | Hayder et al., 2008[1] |

¹ Molar mass of this compound (C₂₁H₂₀O₁₂) is approximately 464.38 g/mol .

In addition to direct radical scavenging, this compound has demonstrated inhibitory effects on enzymes that generate ROS. At a concentration of 100 µg/mL, it inhibits xanthine (B1682287) oxidase activity by 59%[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antioxidant studies. The following are protocols for key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or ethanol)

-

96-well microplate

-

Microplate reader (517 nm)

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Sample Solutions: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Protocol:

-

To each well of a 96-well microplate, add 100 µL of the different concentrations of the this compound solutions.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank (control), add 100 µL of methanol instead of the sample solution.

-

For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The IC50 is the concentration required to scavenge 50% of the DPPH radicals.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage.

Materials:

-

This compound

-

Linoleic acid emulsion

-

Phosphate (B84403) buffer (pH 7.4)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) as a positive control

Procedure:

-

Induction of Lipid Peroxidation: A reaction mixture is prepared containing a linoleic acid emulsion in phosphate buffer. Peroxidation is initiated by the addition of FeSO₄.

-

Sample Incubation: this compound is added to the reaction mixture at various concentrations and incubated at 37°C for a specified time (e.g., 1 hour).

-

Termination of Reaction and Color Development:

-

The reaction is stopped by adding TCA.

-

TBA solution is then added, and the mixture is heated in a boiling water bath for a set period (e.g., 20 minutes) to develop a pink chromogen.

-

-

Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

-

Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without antioxidant).

-

IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus the concentration of this compound.

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant defense system. While much of the research has focused on its aglycone, myricetin, the findings provide a strong basis for understanding the potential mechanisms of this compound.

Modulation of Antioxidant Gene Expression

This compound has been shown to modulate the expression of genes involved in the cellular response to oxidative stress. In response to an oxidative challenge, treatment with this compound has been observed to alter the expression of key antioxidant enzymes and related proteins[1].

Caption: this compound's modulation of antioxidant gene expression.

This upregulation of critical antioxidant genes, such as Thioredoxin Reductase 1 (TXNRD1), Thioredoxin (TXN), and Superoxide Dismutase 1 (SOD1), enhances the cell's capacity to neutralize ROS and withstand oxidative damage[1].

Potential Involvement of Nrf2 and MAPK Pathways

While direct evidence for this compound is still emerging, the antioxidant activities of its aglycone, myricetin, are well-documented to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and modulation of Mitogen-Activated Protein Kinase (MAPK) signaling. It is plausible that this compound, following potential deglycosylation in vivo, could exert its effects through these pathways.

Caption: Potential signaling pathways modulated by myricetin.

Experimental Workflow Visualization

A clear understanding of the experimental workflow is essential for designing and interpreting antioxidant assays.

Caption: General workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a potent natural antioxidant with significant free radical scavenging and enzyme inhibitory activities. Its ability to modulate the expression of key antioxidant genes highlights a multi-faceted mechanism of action that extends beyond direct chemical neutralization of ROS. While further research is warranted to fully elucidate the specific signaling pathways directly governed by the glycoside form, the existing data strongly support its potential as a valuable compound for the development of novel therapeutic strategies aimed at mitigating oxidative stress-related diseases. The provided data and protocols serve as a foundational resource for researchers and drug development professionals in this endeavor.

References

The Anti-inflammatory Effects of Myricetin 3-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction